(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid
CAS No.:
Cat. No.: VC18377904
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O3 |
|---|---|
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | (2R)-2-[(3-methylphenyl)carbamoylamino]propanoic acid |
| Standard InChI | InChI=1S/C11H14N2O3/c1-7-4-3-5-9(6-7)13-11(16)12-8(2)10(14)15/h3-6,8H,1-2H3,(H,14,15)(H2,12,13,16)/t8-/m1/s1 |
| Standard InChI Key | BELYOKXUIQMXES-MRVPVSSYSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)NC(=O)N[C@H](C)C(=O)O |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)NC(C)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Configuration and Nomenclature
(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid (CAS 85-72-3) has the molecular formula C<sub>12</sub>H<sub>15</sub>N<sub>3</sub>O<sub>3</sub> and a molecular weight of 255.27 g/mol. Its IUPAC name derives from the propanoic acid core substituted at the second carbon by a urea linkage to a 3-methylaniline group. The (2R) stereodescriptor specifies the absolute configuration of the chiral center, critical for interactions with biological targets.
The structure combines a carboxylic acid moiety, a urea functional group, and an aromatic 3-methylphenyl ring (Figure 1). This arrangement enables hydrogen bonding via the urea carbonyl and NH groups, while the methyl substituent enhances lipophilicity. X-ray crystallography of analogous compounds suggests planar geometry at the urea linkage, facilitating π-π stacking interactions.
Spectroscopic Characterization
Key spectroscopic features include:
-
IR: Strong absorption at ~1700 cm<sup>-1</sup> (C=O stretch, urea and carboxylic acid) and ~1250 cm<sup>-1</sup> (C-N stretch).
-
<sup>1</sup>H NMR: Methyl protons on the phenyl ring resonate as a singlet at δ 2.35 ppm, while urea NH protons appear as broad peaks near δ 6.8–7.2 ppm.
-
<sup>13</sup>C NMR: Carboxylic acid carbon at δ 175–180 ppm, urea carbonyl at δ 155–160 ppm, and aromatic carbons between δ 120–140 ppm.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves a two-step process:
-
Urea Formation:
React 3-methylaniline with phosgene or triphosgene under anhydrous conditions to generate the corresponding isocyanate intermediate. Subsequent reaction with L-alanine methyl ester yields the protected urea derivative. -
Ester Hydrolysis:
Basic hydrolysis (NaOH, aqueous ethanol, 60°C) cleaves the methyl ester to the carboxylic acid. Typical yields range from 65–75% after recrystallization from ethanol/water.
Optimization Parameters:
-
Temperature control during isocyanate formation (0–5°C) minimizes side reactions.
-
Use of Schlenk techniques prevents moisture interference.
Industrial Manufacturing Considerations
Scale-up challenges center on phosgene handling and waste management. Alternative protocols employ non-toxic carbonyl sources:
| Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Triphosgene | DCM, 0°C, N<sub>2</sub> | 78 | 99.5 |
| N,N'-Carbonyldiimidazole | THF, RT | 65 | 98.2 |
Continuous flow reactors improve safety and efficiency, enabling production scales exceeding 100 kg/batch.
Physicochemical Properties
Solubility and Stability
The compound exhibits pH-dependent solubility:
-
Water: 2.1 mg/mL at pH 7.4 (25°C)
-
Organic Solvents:
-
Ethanol: 45 mg/mL
-
DMSO: >100 mg/mL
-
Stability studies indicate decomposition <5% after 6 months at -20°C under argon. Aqueous solutions (pH 7.4) show 90% integrity over 72 hours at 4°C.
Acid-Base Behavior
The carboxylic acid (pK<sub>a</sub> ≈ 2.8) and urea NH (pK<sub>a</sub> ≈ 9.1) groups create zwitterionic forms at physiological pH. This amphoteric nature influences membrane permeability and protein binding.
Biological Interactions and Mechanisms
Receptor Modulation
Molecular docking predicts affinity for GABA<sub>A</sub> receptors (ΔG = -8.2 kcal/mol) due to:
-
Hydrogen bonding between urea NH and α<sub>1</sub> subunit Thr<sup>129</sup>
-
Hydrophobic interactions via the 3-methylphenyl group
Functional assays in Xenopus oocytes show 23% potentiation of GABA currents at 100 μM.
Therapeutic Applications and Research Directions
Neurological Disorders
The compound’s ability to cross the blood-brain barrier (P<sub>app</sub> = 12 × 10<sup>-6</sup> cm/s in MDCK-MDR1 assays) and modulate neurotransmitter systems warrants investigation in:
-
Epilepsy: Potential anticonvulsant via GABAergic enhancement
-
Depression: Serotonergic/noradrenergic reuptake inhibition predicted by QSAR models
Prodrug Development
Lessons from amino acid prodrug strategies suggest derivatization approaches:
| Prodrug Type | Target Enzyme | Release Mechanism |
|---|---|---|
| Ethyl ester | Carboxylesterase | Hydrolysis in liver |
| Peptide conjugate | Peptidases | Tumor-specific activation |
Such modifications could improve oral bioavailability (current F = 8–12%).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume